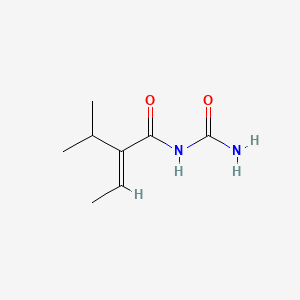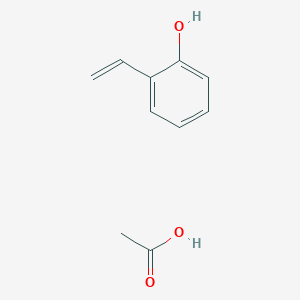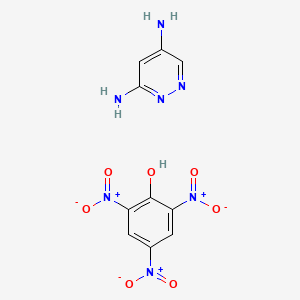
Cenestil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cenestil, also known as N-(Aminocarbonyl)-2-(1-methylethyl)-2-butenamide, is an organic compound with the molecular formula C8H14N2O2. It is characterized by its unique structure, which includes an aminocarbonyl group and a butenamide backbone. This compound is primarily used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cenestil typically involves the reaction of isobutyraldehyde with acrylonitrile, followed by subsequent hydrolysis and amidation steps. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide to facilitate the hydrolysis process. The amidation step is usually carried out using ammonia or primary amines under controlled temperature and pressure conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, this compound is produced through a multi-step process that involves large-scale reactors and continuous flow systems. The process begins with the large-scale synthesis of isobutyraldehyde and acrylonitrile, followed by their controlled reaction in the presence of catalysts. The intermediate products are then subjected to hydrolysis and amidation in specialized reactors to ensure high yield and purity of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cenestil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the aminocarbonyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cenestil has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Cenestil involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Vergleich Mit ähnlichen Verbindungen
Cenestil can be compared with other similar compounds, such as:
N-(Aminocarbonyl)-2-methyl-2-butenamide: Similar structure but with a different substitution pattern on the butenamide backbone.
N-(Aminocarbonyl)-2-ethyl-2-butenamide: Another analog with an ethyl group instead of an isobutyl group.
N-(Aminocarbonyl)-2-propyl-2-butenamide: Contains a propyl group, leading to different chemical and biological properties.
Uniqueness
This compound’s uniqueness lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aminocarbonyl group and butenamide backbone make it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
60364-26-3 |
|---|---|
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(E)-N-carbamoyl-2-propan-2-ylbut-2-enamide |
InChI |
InChI=1S/C8H14N2O2/c1-4-6(5(2)3)7(11)10-8(9)12/h4-5H,1-3H3,(H3,9,10,11,12)/b6-4+ |
InChI-Schlüssel |
JWLVVNRQYDFQGA-GQCTYLIASA-N |
Isomerische SMILES |
C/C=C(\C(C)C)/C(=O)NC(=O)N |
Kanonische SMILES |
CC=C(C(C)C)C(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)
![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)
![N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14598765.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
![2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14598769.png)

![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)


![1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-](/img/structure/B14598799.png)
![2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid](/img/structure/B14598810.png)



